molecular formula C12H20BrClN2O B4149475 N-[(3-bromo-4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[(3-bromo-4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4149475
M. Wt: 323.66 g/mol
InChI Key: BBZNWFRYMGYHFP-UHFFFAOYSA-N
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Description

N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzyl group substituted with bromine and methoxy groups, attached to a dimethylated ethanediamine backbone, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzyl chloride and N,N-dimethyl-1,2-ethanediamine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions.

    Formation of the Intermediate: The 3-bromo-4-methoxybenzyl chloride reacts with N,N-dimethyl-1,2-ethanediamine to form the intermediate N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and solvents.

    Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or modified benzyl derivatives.

Scientific Research Applications

N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride stands out due to its specific substitution pattern and the presence of the dimethylated ethanediamine backbone, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O.ClH/c1-15(2)7-6-14-9-10-4-5-12(16-3)11(13)8-10;/h4-5,8,14H,6-7,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZNWFRYMGYHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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